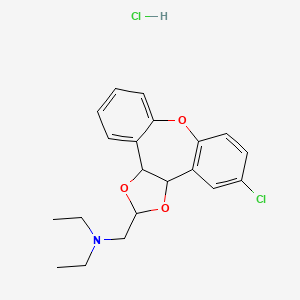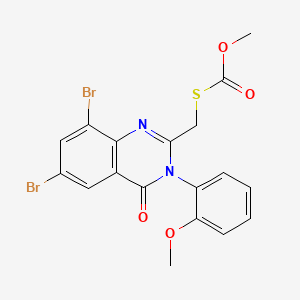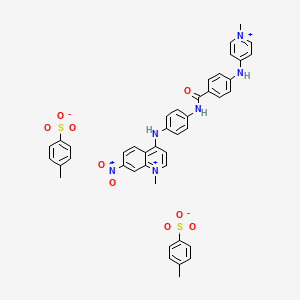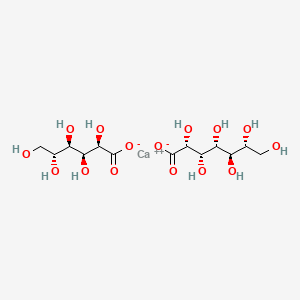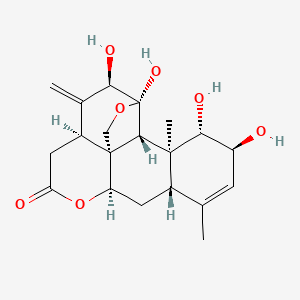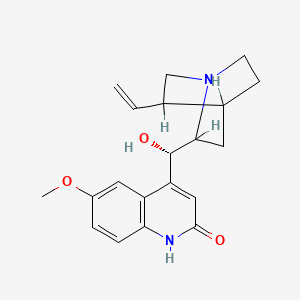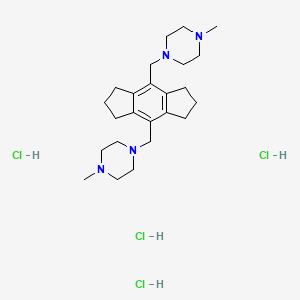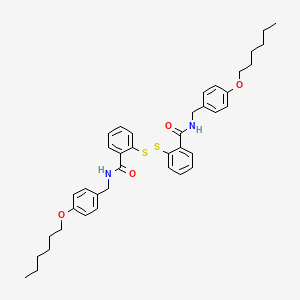
Benzamide, 2,2'-dithiobis(N-((4-(hexyloxy)phenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2,2’-dithiobis(N-((4-(hexyloxy)phenyl)methyl)-) is a complex organic compound characterized by the presence of benzamide and dithiobis groups. This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It has a molecular formula of C16H16N2O2S2 and a molecular weight of 332.44 g/mol.
Preparation Methods
The synthesis of Benzamide, 2,2’-dithiobis(N-((4-(hexyloxy)phenyl)methyl)-) involves several steps. . The preparation typically involves the formation of the benzamide and dithiobis groups, followed by their coupling under controlled conditions.
Chemical Reactions Analysis
Benzamide, 2,2’-dithiobis(N-((4-(hexyloxy)phenyl)methyl)-) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzamide, 2,2’-dithiobis(N-((4-(hexyloxy)phenyl)methyl)-) has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It exhibits significant biological properties, including antibacterial and antifungal activities.
Industry: It is used in the production of antiseptics and other chemical products.
Mechanism of Action
The mechanism of action of Benzamide, 2,2’-dithiobis(N-((4-(hexyloxy)phenyl)methyl)-) involves its interaction with molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antifungal effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Benzamide, 2,2’-dithiobis(N-((4-(hexyloxy)phenyl)methyl)-) can be compared with other similar compounds, such as:
Benzamide, 2,2’-dithiobis(N-methyl-): This compound has a similar structure but lacks the hexyloxyphenyl group.
N,N’- (2,2’-dithiodi-o-phenylene)bis- (furan-2-carboxamide): This compound exhibits similar biological properties and is used in similar applications.
The uniqueness of Benzamide, 2,2’-dithiobis(N-((4-(hexyloxy)phenyl)methyl)-) lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
37806-23-8 |
|---|---|
Molecular Formula |
C40H48N2O4S2 |
Molecular Weight |
685.0 g/mol |
IUPAC Name |
N-[(4-hexoxyphenyl)methyl]-2-[[2-[(4-hexoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C40H48N2O4S2/c1-3-5-7-13-27-45-33-23-19-31(20-24-33)29-41-39(43)35-15-9-11-17-37(35)47-48-38-18-12-10-16-36(38)40(44)42-30-32-21-25-34(26-22-32)46-28-14-8-6-4-2/h9-12,15-26H,3-8,13-14,27-30H2,1-2H3,(H,41,43)(H,42,44) |
InChI Key |
SGZIFPMHPTYNOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC=C(C=C4)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


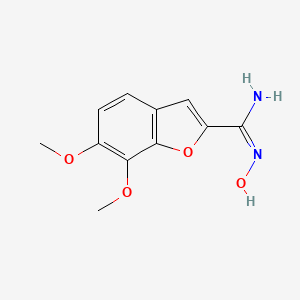
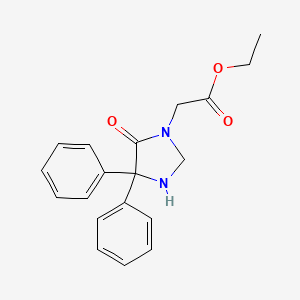
![1,1'-[(3,5-Dimethylphenyl)imino]bis(butan-2-OL)](/img/structure/B12704920.png)

![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)

